molecular formula C13H14N2O3 B11786217 4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid

4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid

Katalognummer: B11786217
Molekulargewicht: 246.26 g/mol
InChI-Schlüssel: JPPRTNHGKBNABB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to a furo[3,2-c]pyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the aromatization of a pyridone intermediate with phosphorus oxychloride, followed by reduction with zinc in acetic acid to yield the desired compound . Another approach involves a Diels-Alder reaction between a key intermediate and a suitable dienophile, followed by subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the piperidine ring or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific combination of a piperidine ring and a furo[3,2-c]pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H14N2O3

Molekulargewicht

246.26 g/mol

IUPAC-Name

4-piperidin-4-ylfuro[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H14N2O3/c16-13(17)11-7-9-10(18-11)3-6-15-12(9)8-1-4-14-5-2-8/h3,6-8,14H,1-2,4-5H2,(H,16,17)

InChI-Schlüssel

JPPRTNHGKBNABB-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1C2=NC=CC3=C2C=C(O3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.